6-Fluoro-8-methylquinolin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9FN2 |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
6-fluoro-8-methylquinolin-3-amine |
InChI |
InChI=1S/C10H9FN2/c1-6-2-8(11)3-7-4-9(12)5-13-10(6)7/h2-5H,12H2,1H3 |
InChI Key |
COCHCSXHIIEPEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=CC(=CN=C12)N)F |
Origin of Product |
United States |
Advanced Structural and Spectroscopic Elucidation of 6 Fluoro 8 Methylquinolin 3 Amine and Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment.chemicalbook.comnih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. For 6-Fluoro-8-methylquinolin-3-amine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and chemical environment.
Proton (¹H) NMR Spectral Analysis and Signal Interpretation.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each of the non-equivalent protons in the molecule. The aromatic region will show characteristic shifts and coupling patterns for the protons on the quinoline (B57606) core, while the aliphatic region will contain the signal for the methyl group.
The protons H-2 and H-4 of the pyridine (B92270) ring are expected to appear at the most downfield shifts due to the deshielding effect of the heterocyclic nitrogen atom. The amino group at position 3 will cause an upfield shift for the adjacent protons, particularly H-2 and H-4. The fluorine atom at position 6 will introduce additional complexity through long-range couplings to nearby protons, most notably H-5 and H-7. The methyl group at C-8 will show a singlet in the upfield region, and its protons will influence the chemical shift of the adjacent H-7.
Predicted ¹H NMR Data for this compound:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | ~8.5 | d | J(H2-H4) ≈ 2.5 |
| H-4 | ~7.8 | d | J(H4-H2) ≈ 2.5 |
| H-5 | ~7.4 | dd | J(H5-H7) ≈ 2.0, J(H5-F6) ≈ 9.0 |
| H-7 | ~7.2 | d | J(H7-H5) ≈ 2.0 |
| NH₂ | ~4.5 | br s | - |
| CH₃ | ~2.6 | s | - |
Note: Predicted values are based on analysis of similar quinoline structures. chemicalbook.comchemicalbook.comnih.gov Actual experimental values may vary.
Carbon-13 (¹³C) NMR Spectral Analysis and Chemical Shift Correlations.
Predicted ¹³C NMR Data for this compound:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145 |
| C-3 | ~125 |
| C-4 | ~130 |
| C-4a | ~128 |
| C-5 | ~110 (d, J(C5-F6) ≈ 25 Hz) |
| C-6 | ~160 (d, J(C6-F6) ≈ 250 Hz) |
| C-7 | ~118 (d, J(C7-F6) ≈ 8 Hz) |
| C-8 | ~135 |
| C-8a | ~147 |
| CH₃ | ~18 |
Note: Predicted values are based on analysis of similar quinoline structures. researchgate.netmdpi.com Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination.
Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between H-2 and H-4, and between H-5 and H-7, confirming their positions on the respective rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would be used to definitively assign the signals for each C-H pair, such as C-2/H-2, C-4/H-4, C-5/H-5, C-7/H-7, and the methyl C/H.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is critical for mapping out the entire carbon skeleton. columbia.edu Expected key correlations would include:
The methyl protons (H₃) to C-7, C-8, and C-8a.
H-2 to C-3, C-4, and C-8a.
H-4 to C-2, C-3, C-4a, and C-5.
H-5 to C-4, C-4a, C-6, and C-7.
H-7 to C-5, C-6, C-8, and C-8a.
Fluorine-19 (¹⁹F) NMR Spectroscopy for Characterization of the Fluorine Moiety.
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. chemrxiv.org For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at C-6. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. This signal would likely appear as a doublet of doublets due to coupling with the ortho proton H-5 and the meta proton H-7. The magnitude of the J(F-H) coupling constants provides further structural confirmation. bldpharm.com
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation.nih.govrsc.org
Mass spectrometry is used to determine the molecular weight and formula of a compound. For this compound, the molecular formula is C₁₀H₉FN₂.
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the nominal mass of the compound (176 g/mol ). Common fragmentation patterns for quinolines involve the loss of small molecules like HCN, which could lead to fragment ions. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. The expected exact mass for the protonated molecule [M+H]⁺ of C₁₀H₉FN₂ is 177.0828, which can be calculated and compared to the experimental value to confirm the molecular formula.
Infrared (IR) Spectroscopy for Functional Group Identification.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. wpmucdn.com
Predicted IR Absorption Bands for this compound:
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Amine (N-H) | Asymmetric & Symmetric Stretch | 3450 - 3300 | Medium (two bands) |
| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium to Weak |
| Methyl (C-H) | Stretch | 2950 - 2850 | Medium |
| Amine (N-H) | Bend | 1650 - 1580 | Medium to Strong |
| Aromatic (C=C) & (C=N) | Stretch | 1600 - 1450 | Medium to Strong (multiple bands) |
| Carbon-Fluorine (C-F) | Stretch | 1270 - 1220 | Strong |
| Aromatic Amine (C-N) | Stretch | 1335 - 1250 | Strong |
The presence of two bands in the N-H stretching region would confirm the primary amine group. orgchemboulder.com The strong absorption in the C-F stretching region would be indicative of the fluoro substituent.
Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Properties
The electronic absorption and photophysical characteristics of quinoline derivatives are of significant interest due to their applications in various fields, including materials science and medicinal chemistry. The introduction of substituents onto the quinoline core, such as fluoro, methyl, and amino groups, can significantly influence these properties.
The UV-Vis absorption spectra of quinoline compounds are characterized by π-π* and n-π* electronic transitions. For many quinoline derivatives, absorption bands are typically observed in the UV region. researchgate.net For instance, a study on thiophene (B33073) and pyridine-substituted quinoline-based molecules identified two primary absorption peaks at 249 nm and 316 nm, corresponding to π-π* and n-π* transitions, respectively. researchgate.net The absorption spectra of various aminoquinoline derivatives generally fall within the range of 280 to 510 nm. researchgate.net
The photophysical properties, such as fluorescence and quantum yield, are also highly dependent on the molecular structure and the surrounding solvent environment. A series of novel Schiff bases derived from 6-aminoquinolines exhibited fluorescence quantum yield values (Φf) that varied with the solvent, with values in chloroform (B151607) (Φf = 0.12–0.80), DMSO (Φf = 0.20–0.75), and methanol (B129727) (Φf = 0.13–0.85). beilstein-journals.org Furthermore, these derivatives displayed significant Stokes shifts, which were more pronounced in polar solvents like DMSO (65–150 nm) and methanol (65–130 nm) compared to chloroform (59–85 nm). beilstein-journals.org The photostability of these compounds is another crucial aspect, with many quinoline derivatives showing good stability under light irradiation. beilstein-journals.org
While specific data for this compound is not provided in the search results, the following table presents representative data for analogous quinoline derivatives to infer its potential photophysical behavior.
Table 1: Photophysical Properties of Analogous Quinoline Derivatives
| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) | Reference |
|---|---|---|---|---|---|---|
| Schiff Base of 6-amino-4-(trifluoromethyl)quinoline | Chloroform | Not Specified | Not Specified | 59-85 | 0.12-0.80 | beilstein-journals.org |
| Schiff Base of 6-amino-4-(trifluoromethyl)quinoline | DMSO | Not Specified | Not Specified | 65-150 | 0.20-0.75 | beilstein-journals.org |
| Schiff Base of 6-amino-4-(trifluoromethyl)quinoline | Methanol | Not Specified | Not Specified | 65-130 | 0.13-0.85 | beilstein-journals.org |
X-ray Crystallography for Determination of Solid-State Molecular Structure and Conformation
The crystal structures of numerous quinoline derivatives have been determined, revealing key structural features. For example, in a series of spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkan]-7-amines, the quinoline rings were found to be nearly planar. researchgate.net In another study on 2-styryl-8-nitro and 2-styryl-8-hydroxy quinolines, the compounds crystallized in orthorhombic and monoclinic space groups, with the specific packing arrangement influenced by strong π–π stacking interactions between adjacent molecules. acs.org These interactions often lead to the formation of dimers and infinite chains within the crystal lattice. acs.org
The substitution pattern on the quinoline ring system dictates the solid-state packing and conformation. The presence of functional groups capable of hydrogen bonding, such as an amino group, can lead to the formation of extensive hydrogen-bonding networks, which stabilize the crystal structure. The fluorine atom in the 6-position can participate in various non-covalent interactions, further influencing the supramolecular assembly.
Although a specific crystal structure for this compound is not available in the provided search results, the crystallographic data for analogous compounds can provide a model for its expected solid-state structure.
Table 2: Representative Crystallographic Data for Analogous Quinoline Derivatives
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| 2-Styryl-8-nitro-quinoline (S1B) | Orthorhombic | Pbca | π-stacked dimers, head-to-tail arrangement | acs.org |
| 2-Styryl-8-nitro-quinoline (S2B) | Orthorhombic | Pbca | π-stacked dimers, head-to-tail arrangement | acs.org |
| 2-Styryl-8-nitro-quinoline (S3B) | Monoclinic | P2₁/c | E conformation about the styryl C=C bond | acs.org |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Schiff Base of 6-amino-4-(trifluoromethyl)quinoline |
| Thiophene-substituted quinoline |
| 2-Styryl-8-nitro-quinoline |
Computational and Theoretical Investigations of 6 Fluoro 8 Methylquinolin 3 Amine
Quantum Chemical Studies of 6-Fluoro-8-methylquinolin-3-amine
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve the Schrödinger equation approximately to determine molecular properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations, often using a hybrid functional such as B3LYP combined with a basis set like 6-311++G(d,p), can be employed to optimize the molecular geometry to its lowest energy state. researchgate.netnih.gov
These calculations yield crucial information about the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov Visualizations of these orbitals show the regions of the molecule most likely to be involved in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the quinoline (B57606) ring, while the LUMO would likely be distributed across the aromatic system.
Table 1: Illustrative DFT-Calculated Electronic Properties for this compound This table presents hypothetical data for illustrative purposes.
| Parameter | Value (eV) |
| HOMO Energy | -5.87 |
| LUMO Energy | -1.92 |
| HOMO-LUMO Gap (ΔE) | 3.95 |
Building on DFT calculations, several global and local reactivity descriptors can be calculated to predict the chemical behavior of this compound. These parameters help in understanding the molecule's stability, and the most probable sites for electrophilic, nucleophilic, and radical attacks.
Global reactivity descriptors are derived from the HOMO and LUMO energies. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), and global softness (S). A high chemical hardness value, corresponding to a large HOMO-LUMO gap, indicates high stability and low reactivity. nih.gov
Local reactivity can be predicted using Fukui functions, which identify the most reactive sites within the molecule. By analyzing the electron density changes, one can distinguish which atoms are most susceptible to attack. For this compound, the nitrogen of the amino group and specific carbons on the quinoline ring would be key sites of interest.
Table 2: Representative Predicted Reactivity Descriptors for this compound This table presents hypothetical data for illustrative purposes.
| Parameter | Definition | Illustrative Value (eV) |
| Ionization Potential (I) | -EHOMO | 5.87 |
| Electron Affinity (A) | -ELUMO | 1.92 |
| Chemical Hardness (η) | (I - A) / 2 | 1.975 |
| Chemical Softness (S) | 1 / (2η) | 0.253 |
| Electronegativity (χ) | (I + A) / 2 | 3.895 |
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations extend the static picture from quantum chemistry to explore the molecule's dynamic behavior and its interactions with other molecules.
Conformational analysis is performed to identify the stable three-dimensional arrangements (conformers) of a molecule. For this compound, this involves studying the rotation around the C-N bond of the amino group and any flexibility in the methyl group. By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be generated. The minima on this surface correspond to the most stable conformers. Identifying the global minimum energy conformer is crucial as it represents the most likely structure of the molecule, which is essential for subsequent docking studies.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net In a preclinical context, docking this compound into the active site of a biologically relevant protein (e.g., a kinase, DNA gyrase, or enzyme implicated in cancer) can provide insights into its potential as a therapeutic agent. semanticscholar.orgnih.gov
The process involves preparing the 3D structure of the target protein and the ligand (this compound). The docking algorithm then samples a large number of possible binding poses and scores them based on factors like intermolecular energies. The results can identify the most likely binding mode, the binding affinity (often expressed in kcal/mol), and the specific amino acid residues in the target's active site that form hydrogen bonds, hydrophobic interactions, or other stabilizing connections with the ligand. nih.gov
Table 3: Illustrative Molecular Docking Results with a Hypothetical Kinase Target This table presents hypothetical data for illustrative purposes.
| Parameter | Result |
| Binding Affinity | -8.5 kcal/mol |
| Interacting Residues | LYS72, GLU91, LEU144, VAL152 |
| Key Interactions | Hydrogen bond between the amino group and the backbone carbonyl of GLU91; Pi-stacking between the quinoline ring and a Phenylalanine residue. |
Prediction of Spectroscopic Signatures using Computational Methods
Computational methods can predict the spectroscopic signatures of a molecule, which is invaluable for interpreting experimental data and confirming the compound's identity. By calculating vibrational frequencies and electronic transitions, a theoretical spectrum can be generated and compared with experimental results from techniques like FT-IR, Raman, and UV-Vis spectroscopy. nih.gov
For this compound, DFT calculations can predict its vibrational modes. Each calculated frequency corresponds to a specific molecular motion, such as the N-H stretching of the amine, C-F stretching, or aromatic ring vibrations. Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transitions, predicting the wavelengths of maximum absorption (λmax) for the molecule's UV-Visible spectrum. nih.gov These theoretical predictions are crucial for the accurate assignment of experimental spectral bands.
Preclinical Biological Activity Profiling of 6 Fluoro 8 Methylquinolin 3 Amine and Its Analogues
Evaluation of Antimicrobial Potency (In Vitro Studies)
The antimicrobial properties of quinoline (B57606) derivatives have been extensively investigated, leading to the development of numerous clinically significant drugs. The introduction of specific substituents, such as a fluorine atom at the C-6 position and a methyl group at the C-8 position, can significantly modulate the biological activity of the quinoline core. The following sections detail the in vitro antimicrobial potency of analogues of 6-fluoro-8-methylquinolin-3-amine.
Studies on 6-amino-8-methylquinolone derivatives have demonstrated that the presence of a methyl group at the C-8 position coupled with an amino group at the C-6 position can enhance antibacterial activity, particularly against Gram-positive bacteria. nih.govacs.org The in vitro antibacterial activity of these analogues is often superior to that of ciprofloxacin, especially against strains of Staphylococcus aureus, including methicillin-resistant (MRSA) and ciprofloxacin-resistant isolates. nih.govacs.org
The structure-activity relationship (SAR) studies reveal that the substituents at the N-1, C-6, and C-7 positions play a crucial role in determining the antibacterial spectrum and potency. nih.govacs.org For instance, a 1,2,3,4-tetrahydroisoquinolinyl derivative of a 6-amino-8-methylquinolone displayed the highest level of antibacterial activity against Gram-positive bacteria. nih.govacs.org
| Compound/Analogue | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |
| 6-amino-8-methylquinolone derivative (19v) | Staphylococcus aureus (methicillin-resistant) | <0.016 | Escherichia coli | >100 | nih.govacs.org |
| 6-amino-8-methylquinolone derivative (19v) | Staphylococcus aureus (ciprofloxacin-resistant) | 0.03 | Pseudomonas aeruginosa | >100 | nih.govacs.org |
| Ciprofloxacin (Reference) | Staphylococcus aureus (methicillin-resistant) | 1.0 | Escherichia coli | 0.016 | nih.govacs.org |
| Ciprofloxacin (Reference) | Staphylococcus aureus (ciprofloxacin-resistant) | >100 | Pseudomonas aeruginosa | 0.25 | nih.govacs.org |
MIC: Minimum Inhibitory Concentration
While the primary focus of many quinoline derivatives has been on their antibacterial effects, some analogues have also been evaluated for their antifungal potential. For instance, a series of 6-(N-arylamino)-7-methylthio-5,8-quinolinedione derivatives were synthesized and tested for their in vitro antifungal activity against various human pathogenic fungi. nih.gov
These compounds exhibited potent antifungal activities, with some derivatives showing greater potency than the standard antifungal drug, fluconazole. nih.gov Specifically, compounds containing an N-(4-bromo-2-methylphenyl)- or N-(4-bromo-3-methylphenyl)amino substituent demonstrated the most significant antifungal effects against all tested Candida species. nih.gov
| Compound/Analogue | Fungal Strain | MIC (µg/mL) | Reference |
| 6-(N-(4-bromo-2-methylphenyl)amino)-7-methylthio-5,8-quinolinedione (4g) | Candida krusei | 0.8 | nih.gov |
| 6-(N-(4-bromo-3-methylphenyl)amino)-7-methylthio-5,8-quinolinedione (4h) | Candida krusei | 0.8 | nih.gov |
| Fluconazole (Reference) | Candida krusei | 25 | nih.gov |
| 6-(N-(4-bromo-2-methylphenyl)amino)-7-methylthio-5,8-quinolinedione (4g) | Candida albicans | 6.3 | nih.gov |
| 6-(N-(4-bromo-3-methylphenyl)amino)-7-methylthio-5,8-quinolinedione (4h) | Candida albicans | 6.3 | nih.gov |
| Fluconazole (Reference) | Candida albicans | 25 | nih.gov |
MIC: Minimum Inhibitory Concentration
The global health threat posed by tuberculosis has spurred the search for new antimycobacterial agents. Quinolone derivatives have shown promise in this area. A screening of a quinolone library led to the identification of 6-hydrogen-8-methyl derivatives with good potency against Mycobacterium tuberculosis (Mtb) H37Rv. nih.gov Notably, their activity extended to non-replicating Mtb, with minimum inhibitory concentration (MIC) values lower than the reference drug moxifloxacin. nih.gov
Further optimization of these 6-hydrogen-8-methylquinolones, particularly with piperidine (B6355638) substitutions at the C-7 position, resulted in compounds active against single-drug-resistant (SDR-TB) Mtb strains and those resistant to ciprofloxacin. nih.gov This suggests that the 6-hydrogen-8-methylquinolone scaffold is a promising starting point for the development of new anti-TB drugs. nih.gov In other research, the screening of a compound library identified quinolone derivatives with significant in vitro activity against the M. tuberculosis H37Rv strain, with some compounds also showing excellent activity against multidrug-resistant TB (MDR-TB) strains. rsc.org
| Compound/Analogue | Strain | MIC (µM) | Reference |
| 6-hydrogen-8-methylquinolone (11w) | M. tuberculosis H37Rv | < moxifloxacin | nih.gov |
| 6-hydrogen-8-methylquinolone (11ai) | M. tuberculosis H37Rv | < moxifloxacin | nih.gov |
| Quinolone derivative (6b12) | M. tuberculosis H37Rv | 2.9 µg/mL | rsc.org |
| Quinolone derivative (6b21) | M. tuberculosis H37Rv | 0.9 µg/mL | rsc.org |
MIC: Minimum Inhibitory Concentration
The primary mechanism of antibacterial action for quinolones involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair. By binding to the enzyme-DNA complex, quinolones stabilize the cleaved DNA strands, leading to a blockage of the replication fork and ultimately, bacterial cell death.
Studies on 6-amino-8-substituted quinolones have provided insights into their mechanism of action. The inhibitory activity against DNA gyrase often correlates with the observed minimum inhibitory concentration (MIC) values. For instance, a 6-amino-8-methylquinolone derivative with a tetrahydroisoquinolinyl group at the C-7 position showed a potent DNA gyrase inhibitory activity with an IC50 value of 3.6 µg/mL, which was significantly more potent than the corresponding 8-ethyl (IC50 = 65 µg/mL) and 8-methoxy (IC50 = 11.3 µg/mL) analogues. sci-hub.se This highlights the importance of the C-8 substituent in the interaction with the target enzyme. sci-hub.se
Investigation of Other Preclinical Pharmacological Activities
Beyond their antimicrobial effects, quinoline derivatives have been explored for a variety of other pharmacological activities.
Preclinical Anticancer Activity in Cell Lines
The anticancer potential of quinoline derivatives is a subject of extensive research. The presence of a fluorine atom at the C-6 position of the quinoline ring is often associated with enhanced cytotoxic activity against various cancer cell lines. nih.gov Modifications to the quinoline core, including the introduction of different substituents, can significantly influence their antiproliferative effects. nih.gov
For instance, studies on various fluoroquinolone derivatives have demonstrated their potential as anticancer agents. nih.gov The mechanism of action for many of these compounds involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells. nih.govnih.gov The introduction of an amino group, such as in this compound, can further modulate this activity. While specific data for this compound is not available, related 4-anilinoquinolinylchalcone derivatives have been investigated for their potential to mediate anti-cancer responses. researchgate.net The cytotoxic potential of various quinoline derivatives has been demonstrated across a range of cancer cell lines, with some compounds inducing apoptosis and arresting the cell cycle. exlibrisgroup.comnih.gov
Interactive Table: Representative Anticancer Activity of Related Quinoline Analogues
| Compound Class | Cell Line | Activity | Reference |
|---|---|---|---|
| Fluoroquinolone Derivatives | Various Human Cancer Cell Lines | Inhibition of Topoisomerase II, Antiproliferative Activity | nih.govnih.gov |
| 4-Anilinoquinolinylchalcone Derivatives | - | Potential Anti-cancer and Anti-inflammatory Responses | researchgate.net |
| Ciprofloxacin Derivatives | T-24 and PC-3 Cancer Cells | Potent Topo II Inhibitory Activity | researchgate.net |
Antimalarial Activity in Parasite Strains
The quinoline scaffold is central to many antimalarial drugs, including the well-known chloroquine (B1663885) and mefloquine (B1676156). nih.govnih.gov The mechanism of action for many 4-aminoquinoline (B48711) derivatives involves the inhibition of hemozoin formation in the malaria parasite. youtube.com The parasite digests hemoglobin, releasing toxic heme, which it detoxifies by polymerization into hemozoin. nih.govpnas.org Quinoline antimalarials are thought to interfere with this process, leading to a buildup of toxic heme and parasite death. nih.govnih.govpnas.org
Structure-activity relationship studies have shown that the presence of a fluorine atom at the C-6 position of the quinoline ring can enhance antiplasmodial activity. nih.gov For instance, 2,4-disubstituted 6-fluoroquinolines have been identified as potent antiplasmodial agents. nih.gov While direct testing of this compound against Plasmodium falciparum strains has not been reported, its structural features suggest potential activity. The amino group at the 3-position and the methyl group at the 8-position would likely influence its physicochemical properties and target engagement.
Interactive Table: Antimalarial Activity of Related Quinoline Analogues
| Compound Class | Parasite Strain | Mechanism of Action | Reference |
|---|---|---|---|
| 4-Aminoquinolines (e.g., Chloroquine) | Plasmodium falciparum | Inhibition of Heme Polymerization | nih.govyoutube.com |
| 2,4-disubstituted 6-fluoroquinolines | P. falciparum (chloroquine-sensitive NF54) | Potent Antiplasmodial Activity | nih.gov |
Anti-HIV-1 Activity in Cell-Based Assays (e.g., TZM-bl assay)
Quinoline derivatives have also been explored for their potential as anti-HIV-1 agents. The TZM-bl assay is a common method used to evaluate the ability of compounds to inhibit HIV-1 entry into cells. nih.gov This assay utilizes a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5 and contains an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter. Inhibition of viral entry results in a decrease in luciferase expression.
Some quinoline derivatives have been shown to inhibit HIV-1 through various mechanisms. One notable target is the HIV-1 integrase, an enzyme essential for the integration of viral DNA into the host genome. usm.edunih.gov Multi-substituted quinolines have been identified as allosteric HIV-1 integrase inhibitors (ALLINIs), which bind to a site distinct from the catalytic site and induce aberrant enzyme multimerization. usm.edunih.gov Studies on these ALLINIs have shown that substitutions at the C-6 and C-8 positions can significantly impact their antiviral properties. usm.edu While specific data for this compound in the TZM-bl assay is not available, its substituted quinoline structure warrants investigation for potential anti-HIV-1 activity.
Enzyme Inhibition and Receptor Binding Studies (Preclinical)
Identification and Characterization of Molecular Targets
Based on the activities of related compounds, this compound could potentially interact with several molecular targets.
For Anticancer Activity: A primary target for fluoroquinolone derivatives is topoisomerase II. nih.govnih.gov These enzymes are critical for managing DNA topology during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, these compounds lead to DNA strand breaks and cell death. nih.govyoutube.com Other potential targets for anticancer quinolines include tyrosine kinases, where they can act as inhibitors, and tubulin, where they can disrupt microtubule polymerization. nih.gov
For Antimalarial Activity: The primary molecular target for many quinoline antimalarials is believed to be heme, preventing its polymerization into hemozoin. nih.govpnas.org However, some quinolinemethanol drugs like mefloquine may have alternative targets. nih.gov Proteomics strategies have been employed to identify and validate other potential quinoline drug targets within the parasite. researchgate.net
For Anti-HIV-1 Activity: HIV-1 integrase is a key target for a class of quinoline-based allosteric inhibitors. usm.edunih.gov These compounds bind to the integrase dimer interface, disrupting its normal function.
Kinetic and Equilibrium Binding Analyses
Detailed kinetic and equilibrium binding analyses would be necessary to characterize the interaction of this compound with its putative molecular targets. Techniques such as surface plasmon resonance (SPR) could be used to measure the binding affinity and kinetics (k_on and k_off rates) with purified enzymes like topoisomerase II or HIV-1 integrase. For antimalarial activity, in vitro heme polymerization inhibition assays would provide quantitative data on the compound's ability to interfere with this critical detoxification pathway.
Cellular Mechanistic Investigations (Preclinical)
To elucidate the cellular mechanisms of action of this compound, a series of preclinical investigations would be required.
In Anticancer Studies: Cellular assays would focus on confirming the on-target effects. For example, if topoisomerase II is the hypothesized target, assays to detect DNA double-strand breaks (e.g., γ-H2AX staining) and cell cycle analysis to observe arrest at specific phases would be informative. researchgate.net Furthermore, apoptosis induction could be measured through techniques like Annexin V staining and analysis of caspase activation. researchgate.netnih.gov
In Antimalarial Studies: In vitro studies with P. falciparum cultures would be essential to determine the stage-specific activity of the compound. Microscopic examination of treated parasites could reveal morphological changes, such as the accumulation of undigested hemoglobin in the food vacuole. youtube.com
In Anti-HIV-1 Studies: If the compound shows activity in the TZM-bl assay, further mechanistic studies would be needed to pinpoint the stage of the viral life cycle that is inhibited. Time-of-addition experiments can help distinguish between entry inhibitors and post-entry inhibitors. To confirm integrase inhibition, cell-based assays measuring the integration of viral DNA would be employed.
Impact on Specific Signaling Pathways (e.g., ATG5-dependent autophagy pathway)
Extensive literature searches did not yield any specific data on the impact of this compound or its direct analogues on the ATG5-dependent autophagy pathway. While research exists on the role of other quinoline derivatives as autophagy inhibitors, the specific activity of the 6-fluoro-8-methyl substituted quinolin-3-amine in this context has not been reported in the available scientific literature.
Autophagy is a crucial cellular process for the degradation and recycling of cellular components, and the ATG5 protein is a key component of the machinery for autophagosome formation. nih.govnih.gov The pathway can be modulated by various small molecules, and some quinoline-based compounds have been identified as inhibitors of autophagy, showing therapeutic potential in diseases like cancer and viral infections. nih.gov For instance, novel quinoline derivatives have been shown to inhibit Zika virus replication by impeding the autophagic process, as evidenced by the accumulation of LC3 puncta. nih.gov However, these studies did not investigate compounds with the specific substitution pattern of this compound.
Further research is required to elucidate whether this compound interacts with the ATG5-dependent autophagy pathway or any other cellular signaling cascades.
Cellular Uptake and Localization Studies
There is currently no published research detailing the cellular uptake and localization of this compound. The physicochemical properties of a compound, such as its lipophilicity and ionization state, play a significant role in its ability to cross cell membranes and its subsequent distribution within cellular compartments.
Studies on other quinoline derivatives have employed various methods to investigate their cellular distribution. For example, the intrinsic fluorescence of some quinoline compounds allows for their visualization within cells using microscopy techniques. researchgate.net The cellular uptake of a different amino-quinoline, 2-amino-3-methyl-imidazo(4,5-f)quinoline, was found to be influenced by metabolic activation. nih.gov Furthermore, the design of quinoline derivatives can be modified to enhance cellular uptake, for instance, by altering substituents to improve properties like solubility and membrane permeability. acs.orgbldpharm.com
Without specific experimental data for this compound, its mechanisms of cellular entry and its subcellular destination remain unknown. Such studies would be essential to understand its potential biological activities and mechanism of action.
Structure Activity Relationship Sar Studies and Molecular Design for 6 Fluoro 8 Methylquinolin 3 Amine Derivatives
Design Principles for Structural Modification of 6-Fluoro-8-methylquinolin-3-amine
The molecular architecture of this compound serves as a foundational template for designing new derivatives with potentially improved biological activities. The primary design principles revolve around the strategic modification of its quinoline (B57606) core and the considered introduction of various functional groups.
Key modification strategies include:
Substitution at the 3-amino group: This position is a prime site for introducing a variety of substituents to explore new chemical space and modulate the compound's physicochemical properties.
Modification of the quinoline ring: Alterations at other positions of the quinoline nucleus can influence the electronic and steric properties of the entire molecule.
Introduction of diverse heterocyclic moieties: Incorporating different heterocyclic rings can lead to the discovery of novel scaffolds with unique biological profiles.
For instance, the synthesis of derivatives often involves palladium-catalyzed cross-coupling reactions, which allow for the precise introduction of various substituents. This method has been successfully employed in creating complex molecular architectures based on the quinoline scaffold.
Correlation Between Structural Features and Observed Biological Responses
The biological activity of quinoline derivatives is intricately linked to their structural characteristics. The presence and position of different functional groups on the quinoline ring system can dramatically alter their therapeutic effects.
For example, in the context of antimalarial quinoline derivatives, the introduction of a fluorine atom at the C6 position has been shown to enhance antiplasmodial activity when compared to methoxylated analogues. nih.gov Conversely, substitutions at the C8 position with a methyl group have been observed to slightly decrease antituberculosis activity in some quinolinone-based compounds. nih.gov This suggests a delicate balance in the electronic and steric properties of substituents at these positions.
Similarly, studies on other quinoline derivatives have highlighted the importance of specific substitutions for antibacterial activity. For example, the presence of a fluorine atom at C6 is a common feature in many fluoroquinolone antibiotics, where it enhances cell wall penetration. nih.gov
Identification of Key Pharmacophoric Elements for Potency and Selectivity
Pharmacophore modeling is instrumental in identifying the essential structural features of a molecule that are responsible for its biological activity. nih.gov For quinoline-based compounds, several key pharmacophoric elements have been identified that are crucial for their interaction with biological targets.
A typical pharmacophore model for quinoline derivatives might include:
Aromatic rings: These are essential for establishing hydrophobic interactions with the target protein.
Hydrogen bond acceptors and donors: These features are critical for forming specific hydrogen bonds that anchor the molecule in the binding site.
The development of a pharmacophore model for a specific biological target allows for the virtual screening of large compound libraries to identify new potential lead structures. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.commdpi.com These models are valuable tools in drug discovery for predicting the activity of newly designed compounds. researchgate.netrsc.org
Selection of Molecular Descriptors
The first step in developing a QSAR model is the selection of appropriate molecular descriptors. These descriptors quantify various aspects of a molecule's structure and properties. Common categories of descriptors include:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Geometric descriptors: These relate to the 3D shape and size of the molecule.
Electronic descriptors: These quantify the electronic properties, such as charge distribution and orbital energies.
Hydrophobic descriptors: These measure the lipophilicity of the compound.
The choice of descriptors is crucial and depends on the specific biological activity being modeled. researchgate.net
Development of Predictive QSAR Models
Once a set of molecular descriptors has been calculated for a series of compounds with known biological activities, a mathematical model can be developed to correlate the descriptors with the activity. This is typically achieved using statistical methods such as multiple linear regression (MLR) or more complex machine learning algorithms like artificial neural networks (ANN). acs.org
The resulting QSAR model can then be used to predict the biological activity of new, untested compounds. A robust QSAR model should not only have good predictive power but also provide insights into the structural features that are important for the desired biological effect. mdpi.com For instance, a 3D-QSAR model can provide contour maps that visualize the regions around a molecule where certain properties (e.g., steric bulk, positive charge) are favorable or unfavorable for activity. mdpi.com
Below is an interactive data table summarizing the key aspects of SAR and QSAR for quinoline derivatives:
| Aspect | Description | Relevance to this compound | Key Findings from Literature |
| Structural Modification | Altering the chemical structure to enhance biological activity. | Modifications at the 3-amino group and quinoline ring are primary strategies. | Palladium-catalyzed cross-coupling is a common synthetic method. |
| Structure-Activity Relationship (SAR) | The relationship between chemical structure and biological activity. | The fluorine at C6 and methyl at C8 are critical determinants of activity. | C6-fluoro substitution can enhance antiplasmodial activity. nih.gov C8-methyl can slightly decrease antituberculosis activity in some quinolinones. nih.gov |
| Pharmacophore Modeling | Identifying essential structural features for biological activity. | Helps in designing new derivatives with improved target interaction. | Key features include aromatic rings, hydrogen bond acceptors/donors, and hydrophobic groups. nih.gov |
| QSAR Modeling | Predicting biological activity based on chemical structure. | Enables the prediction of activity for novel derivatives. | Models are built using various molecular descriptors and statistical methods. mdpi.commdpi.com |
Applications in Chemical Biology and Translational Research Preclinical Focus
Utility of 6-Fluoro-8-methylquinolin-3-amine as a Chemical Probe for Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins, by selectively binding to them. The utility of this compound as a potential chemical probe stems from the inherent properties of its quinoline (B57606) core and its specific substitutions.
The quinoline scaffold itself is a versatile framework that can be functionalized to interact with a wide range of biological targets. nih.gov The nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor, a key interaction for binding to many protein targets. Furthermore, the planar aromatic nature of the quinoline ring system allows for potential π-π stacking interactions with aromatic amino acid residues in protein binding pockets. nih.gov
The substituents on the quinoline ring of this compound further enhance its potential as a chemical probe:
Amino Group (-NH2): The presence of a primary amine at the 3-position is particularly significant. This group can act as a hydrogen bond donor and acceptor, and its basic nature allows for the formation of salt bridges with acidic residues in a protein target. This can contribute significantly to binding affinity and selectivity. In the context of probe development, the amine also serves as a convenient chemical handle for modification, such as the attachment of fluorescent tags, biotin, or photo-affinity labels, which are essential tools for target identification and validation studies. nih.govresearchgate.net
Fluoro Group (-F): The fluorine atom at the 6-position can modulate the electronic properties of the quinoline ring, potentially enhancing binding affinity to target proteins through favorable electrostatic interactions. researchgate.net Fluorine can also improve metabolic stability and membrane permeability, which are desirable properties for a chemical probe intended for use in cellular or in vivo systems.
While no specific biological targets for this compound have been reported, related aminoquinoline derivatives have been explored as fluorescent probes for metal ions and as imaging agents for neurodegenerative diseases. nih.gov For instance, derivatives of N-(6-methoxypyridin-3-yl)quinolin-2-amine have been developed as PET probes for imaging α-synuclein aggregates in Parkinson's disease. nih.gov This highlights the potential of the aminoquinoline scaffold in developing probes for complex biological targets.
Table 1: Potential Utility of Functional Groups in this compound as a Chemical Probe
| Functional Group | Position | Potential Role in a Chemical Probe |
| Quinoline Scaffold | - | Core structure for target interaction (π-π stacking, hydrogen bonding) |
| Amino Group | 3 | Hydrogen bonding, salt bridge formation, chemical handle for modification |
| Fluoro Group | 6 | Modulation of electronics, improved metabolic stability and permeability |
| Methyl Group | 8 | Steric interactions for selectivity, lipophilicity modulation |
Role of the Quinoline Scaffold in Drug Discovery Lead Identification and Optimization
The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This makes it a valuable starting point for the discovery of new drugs. commonorganicchemistry.com The process of drug discovery often begins with the identification of a "hit" compound from a screening campaign, which is then optimized into a "lead" compound with improved potency, selectivity, and drug-like properties.
The quinoline scaffold has been a cornerstone in the development of a wide array of therapeutic agents, including anticancer and anti-inflammatory drugs. commonorganicchemistry.comnih.gov The versatility of the quinoline ring allows for the introduction of various substituents at different positions, enabling fine-tuning of its pharmacological properties.
In the context of lead identification, a library of quinoline derivatives, potentially including compounds like this compound, could be screened against a specific biological target, such as a protein kinase. Kinases are a major class of drug targets, particularly in oncology, and many kinase inhibitors incorporate a quinoline core.
Once a hit is identified, the process of lead optimization involves systematically modifying its structure to improve its therapeutic profile. The substitutions on this compound offer several avenues for such optimization:
Structure-Activity Relationship (SAR) Studies: The amino group at the 3-position is a key site for modification. SAR studies would involve synthesizing a series of analogs with different substituents at this position to explore how these changes affect potency and selectivity. For example, converting the primary amine to secondary or tertiary amines, or to various amides or ureas, could lead to improved interactions with the target protein. A study on 6-amino-8-methylquinolones demonstrated that the combined presence of a methyl group at C-8 and an amino group at C-6 enhanced antibacterial activity. nih.gov
Improving Potency and Selectivity: The fluorine atom at the 6-position can be crucial for enhancing potency. Fluorine's high electronegativity can lead to favorable interactions with the target protein and can also influence the pKa of the amino group, thereby affecting its binding properties. The methyl group at the 8-position can be varied to probe the steric and lipophilic requirements of the binding site, which can be critical for achieving selectivity against other related targets.
Table 2: Role of Substituents in Lead Optimization of a Quinoline Scaffold
| Substituent | Position on Quinoline | Role in Lead Optimization |
| Amine | 3 | Site for SAR exploration (alkylation, acylation) to improve potency and selectivity. |
| Fluorine | 6 | Enhances binding affinity, modulates pKa of other functional groups. |
| Methyl | 8 | Probes steric and lipophilic pockets to improve selectivity. |
Strategies for Enhancing Bioavailability and Metabolic Stability for Preclinical Development
For a lead compound to be successful in preclinical and ultimately clinical development, it must possess favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability. Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation, while metabolic stability refers to the drug's resistance to being broken down by enzymes in the body.
The quinoline scaffold, while a good starting point, can be susceptible to metabolic breakdown, often through oxidation by cytochrome P450 (CYP) enzymes. nih.gov The specific substitutions on this compound can influence its metabolic fate, and several strategies can be employed to enhance its bioavailability and stability.
Metabolic Stability: The fluorine atom at the 6-position is a common strategy to block potential sites of metabolism. Aromatic hydroxylation is a common metabolic pathway, and by placing a fluorine atom at a susceptible position, this metabolic route can be blocked, thereby increasing the compound's half-life in the body. The methyl group at the 8-position could also be a site of metabolism (e.g., oxidation to a hydroxymethyl group). If this is found to be a major metabolic pathway, this position could be modified, for example, by replacing the methyl group with a trifluoromethyl group (-CF3) to block this metabolic route.
Table 3: Strategies to Enhance Preclinical Properties of this compound
| Preclinical Property | Influencing Factors | Potential Enhancement Strategies |
| Metabolic Stability | Cytochrome P450 metabolism | Fluorine at C6 to block hydroxylation. Modification of the C8-methyl group (e.g., to -CF3). |
| Bioavailability | Lipophilicity (logP), Polar Surface Area (PSA), pKa | Modification of the C3-amino group to optimize physicochemical properties. |
Conclusion and Future Research Directions
Synthesis and Biological Activities Summary of 6-Fluoro-8-methylquinolin-3-amine
The synthesis of polysubstituted quinolines like this compound can be approached through various established methods, although specific literature for this exact compound is scarce. General synthetic strategies for the quinoline (B57606) core often involve the cyclization of appropriately substituted anilines. For instance, the Conrad-Limpach or Doebner-von Miller reactions, which involve the condensation of anilines with β-ketoesters or α,β-unsaturated carbonyl compounds, respectively, could be adapted. researchgate.netnih.gov A plausible synthetic route could involve the use of 4-fluoro-2-methylaniline (B1329321) as a starting material, which would then undergo cyclization to form the quinoline ring system. Subsequent nitration and reduction steps would be required to introduce the 3-amino group.
Antibacterial Activity: The presence of a fluorine atom at the C-6 position is a hallmark of the highly successful fluoroquinolone class of antibiotics. acs.org This substitution is known to enhance the inhibition of bacterial DNA gyrase. acs.org Furthermore, studies on 6-amino-8-methylquinolones have demonstrated that the combination of a C-6 amino group and a C-8 methyl group can lead to potent antibacterial activity, especially against Gram-positive bacteria. nih.gov For example, a 1,2,3,4-tetrahydroisoquinolinyl derivative of a 6-amino-8-methylquinolone showed superior activity against methicillin- and ciprofloxacin-resistant Staphylococcus aureus strains compared to ciprofloxacin. nih.gov Although the target compound has a 3-amino group instead of a 6-amino group, the precedent set by these related structures suggests that this compound could possess significant antibacterial properties. Research on 6,8-disubstituted-quinolone-3-carboxylic acids has also been conducted, with a 6,8-difluoro derivative showing moderate antibacterial activity. nih.gov
Anticancer Activity: Quinolone derivatives have been investigated for their anticancer properties. nih.gov Some fluoroquinolones, such as levofloxacin, have been shown to induce apoptosis in cancer cells. nih.gov The mechanism of action for many anticancer quinolones involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication in rapidly dividing cancer cells. nih.gov The structural motifs present in this compound, particularly the fluorinated quinoline core, suggest that it could be a candidate for anticancer drug development.
Other Potential Activities: The 8-aminoquinoline (B160924) scaffold is a known pharmacophore in antimalarial drugs. nih.gov While the target compound is a 3-aminoquinoline (B160951), the broader class of aminoquinolines has been explored for various therapeutic applications, including as neuroprotective agents. nih.govmdpi.com The ability of quinoline derivatives to chelate metal ions also opens up possibilities for their use in diseases associated with metal dysregulation. mdpi.com
Unexplored Research Avenues and Challenges
The full potential of this compound remains largely untapped due to a lack of dedicated research. Several avenues warrant exploration:
Comprehensive Biological Screening: A systematic evaluation of the compound's activity against a wide range of bacterial and fungal pathogens, various cancer cell lines, and parasites is a critical first step.
Mechanism of Action Studies: For any identified biological activity, elucidating the precise molecular mechanism is essential. This could involve studies on enzyme inhibition (e.g., DNA gyrase, topoisomerases), receptor binding, or effects on cellular signaling pathways.
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications at the 3-amino, 6-fluoro, and 8-methyl positions would provide crucial information for optimizing potency and selectivity. For instance, exploring different substituents on the amino group could significantly impact biological activity. msu.edu
The primary challenge in the study of this compound is the development of an efficient and scalable synthetic route. The synthesis of polysubstituted quinolines can be complex, often requiring multi-step procedures with potential for low yields. nih.govnih.gov Overcoming this synthetic hurdle is paramount to enabling thorough biological investigation. Another challenge lies in predicting the compound's ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, which is crucial for its development as a therapeutic agent. mdpi.com
Future Perspectives for Preclinical Development and Therapeutic Potential
Assuming promising results from initial biological screenings, the future preclinical development of this compound would involve several key stages.
Lead Optimization: Based on SAR data, medicinal chemists would design and synthesize second-generation analogs with improved potency, selectivity, and pharmacokinetic properties. The introduction of fluorine can positively influence metabolic stability and bioavailability, which should be a key focus of optimization. acs.orgmdpi.com
In Vivo Efficacy Studies: Promising candidates would need to be evaluated in animal models of relevant diseases, such as bacterial infections or cancer. These studies are essential to determine if the in vitro activity translates to a therapeutic effect in a living organism.
Pharmacokinetic and Toxicological Profiling: A thorough assessment of the compound's ADME-Tox properties is a prerequisite for any clinical consideration. mdpi.com This includes studies on its absorption, distribution throughout the body, metabolic pathways, and potential for toxicity. The development of quinoline-based drugs has in some cases been hampered by toxicity concerns, making this a critical area of investigation.
The therapeutic potential of this compound is significant, given the proven track record of the quinoline scaffold in medicine. Its unique substitution pattern offers the potential for novel mechanisms of action and the ability to overcome resistance to existing drugs. With a focused and systematic research effort, this compound could emerge as a valuable lead for the development of new treatments for infectious diseases, cancer, or other conditions.
Q & A
Q. What are the optimized synthetic routes for 6-Fluoro-8-methylquinolin-3-amine, and how do reaction conditions influence yield?
The synthesis typically involves fluorination and methylation steps. Key methods include:
- Nucleophilic aromatic substitution : Fluorine introduction via reaction of 8-methylquinolin-3-amine with fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .
- Metal-catalyzed cross-coupling : Suzuki-Miyaura coupling to install methyl groups, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and base optimization (e.g., K₂CO₃) .
Yields are sensitive to solvent polarity (DMF vs. THF), temperature (80–120°C), and catalyst loading. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard.
Q. How is structural characterization performed for this compound?
- NMR spectroscopy : H and C NMR confirm fluorine and methyl group positions. Fluorine’s electron-withdrawing effect deshields adjacent protons (e.g., δ ~8.5 ppm for quinoline C-H) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected: ~177.18 g/mol for CHFN) .
- X-ray crystallography : Resolves 3D conformation, critical for studying binding interactions with biological targets .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Docking studies : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., kinases) by analyzing fluorine’s electrostatic interactions and methyl group steric effects .
- QSAR models : Correlate substituent variations (e.g., electron-withdrawing groups at C-6) with antimicrobial IC values .
- MD simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns simulations in GROMACS) .
Q. How should researchers resolve contradictions in reported biological activity data?
Discrepancies in antimicrobial or kinase inhibition results may arise from:
- Assay variability : Standardize protocols (e.g., broth microdilution for MICs vs. fluorescence-based kinase assays) .
- Structural analogs : Compare activity of this compound with 8-Fluoroquinolin-3-amine (CHFN) to isolate methyl group contributions .
- Solubility factors : Use co-solvents (e.g., DMSO) at ≤1% to avoid false negatives in cell-based assays .
Q. What strategies improve the compound’s selectivity for cancer vs. healthy cells?
- Proteomic profiling : Identify off-target binding using affinity chromatography coupled with LC-MS/MS .
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) to enhance tumor-specific activation .
- Cellular uptake studies : Track intracellular accumulation via fluorescent tagging (e.g., BODIPY derivatives) .
Q. How can metal coordination chemistry expand the compound’s applications?
- Transition metal complexes : Synthesize Ru(II) or Pt(II) complexes to exploit ligand-to-metal charge transfer for photodynamic therapy .
- Catalytic applications : Use Cu(I) complexes to catalyze asymmetric C–N bond formation in drug synthesis .
Methodological Considerations
Q. What analytical techniques are critical for studying its stability under physiological conditions?
Q. How to design dose-response experiments for in vivo toxicity evaluation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


